2,4-dimethyl-1H-pyrrole-3-carbohydrazide
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Overview
Description
2,4-Dimethyl-1H-pyrrole-3-carbohydrazide is a heterocyclic compound that belongs to the pyrrole family. Pyrroles are five-membered aromatic rings containing one nitrogen atom. This compound is of interest due to its potential biological activities, including antimicrobial and antifungal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-1H-pyrrole-3-carbohydrazide typically involves the reaction of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid with hydrazine hydrate. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions . The general reaction scheme is as follows:
Starting Material: 2,4-dimethyl-1H-pyrrole-3-carboxylic acid
Reagent: Hydrazine hydrate
Solvent: Ethanol
Conditions: Reflux
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-1H-pyrrole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitro compounds are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Oxo derivatives of this compound.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrrole derivatives.
Scientific Research Applications
2,4-Dimethyl-1H-pyrrole-3-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Industry: Used in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,4-dimethyl-1H-pyrrole-3-carbohydrazide involves its interaction with specific molecular targets. For instance, its antifungal activity is attributed to the inhibition of sterol 14α-demethylase, an enzyme crucial for fungal cell membrane synthesis. Molecular docking studies have shown that the compound binds to the active site of the enzyme, preventing its normal function .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dimethyl-1H-pyrrole-2-carboxamide
- 3,4-Dimethyl-1H-pyrrole-2-carboxylic acid
- 3,4-Dimethyl-1H-pyrrole-2-carbohydrazide analogues
Uniqueness
2,4-Dimethyl-1H-pyrrole-3-carbohydrazide is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Its ability to inhibit sterol 14α-demethylase sets it apart from other similar compounds, making it a promising candidate for antifungal drug development .
Properties
CAS No. |
500302-92-1 |
---|---|
Molecular Formula |
C7H11N3O |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
2,4-dimethyl-1H-pyrrole-3-carbohydrazide |
InChI |
InChI=1S/C7H11N3O/c1-4-3-9-5(2)6(4)7(11)10-8/h3,9H,8H2,1-2H3,(H,10,11) |
InChI Key |
ARVRUAUPCIJEHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC(=C1C(=O)NN)C |
Origin of Product |
United States |
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